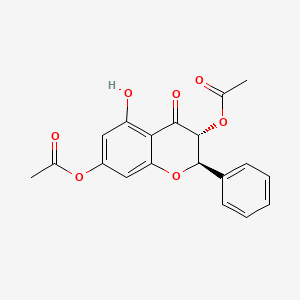
3,7-O-Diacetylpinobanksin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-O-Diacetylpinobanksin is a natural flavonoid compound with the chemical formula C19H16O7. It is commonly found in plants such as pine trees and rhododendrons. This compound is a colorless crystalline solid and is known for its various biological activities .
Applications De Recherche Scientifique
3,7-O-Diacetylpinobanksin has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: It is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics
Analyse Biochimique
Biochemical Properties
3,7-O-Diacetylpinobanksin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One of the key interactions is with 3-hydroxy-3-methyl-glutaryl-CoA reductase, an enzyme involved in the mevalonate pathway, which is crucial for cholesterol biosynthesis . The binding of this compound to this enzyme inhibits its activity, thereby reducing cholesterol levels. Additionally, this compound interacts with various other biomolecules, including transporters and receptors, modulating their functions and contributing to its overall biochemical effects.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival . This modulation can lead to changes in gene expression, affecting various cellular functions. Furthermore, this compound has been observed to have antioxidant properties, protecting cells from oxidative stress and damage.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By binding to 3-hydroxy-3-methyl-glutaryl-CoA reductase, this compound inhibits the enzyme’s activity, leading to a decrease in cholesterol synthesis . Additionally, this compound can activate or inhibit other enzymes and receptors, resulting in changes in cellular signaling and gene expression. These interactions contribute to the compound’s overall biological effects, including its potential therapeutic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as reducing cholesterol levels and protecting against oxidative stress . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mevalonate pathway. By inhibiting 3-hydroxy-3-methyl-glutaryl-CoA reductase, this compound reduces the synthesis of cholesterol and other metabolites . This inhibition can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites and exert its biological effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization can affect the activity and function of this compound, contributing to its overall biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-O-Diacetylpinobanksin typically involves the acetylation of pinobanksin. Pinobanksin is treated with acetic anhydride in the presence of a catalyst such as pyridine to yield this compound. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and minimize production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-O-Diacetylpinobanksin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Mécanisme D'action
The mechanism of action of 3,7-O-Diacetylpinobanksin involves its interaction with various molecular targets and pathways. It has been found to inhibit Rho-associated coiled-coil kinase II (ROCK-II), which plays a role in neurodegenerative disorders. The compound exhibits inhibitory activity through binding to the active site of the enzyme, thereby preventing its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinobanksin: The parent compound of 3,7-O-Diacetylpinobanksin.
Amentoflavone: Another flavonoid with similar biological activities.
2,3-Dehydrokievitone: A flavonoid with comparable inhibitory effects on ROCK-II.
Uniqueness
This compound is unique due to its specific acetylation at the 3 and 7 positions, which enhances its biological activity and stability compared to its parent compound, pinobanksin .
Propriétés
IUPAC Name |
[(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHPBJCBJRYFGP-MOPGFXCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[3-(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2,6-dimethoxyphenyl] ethyl carbonate](/img/no-structure.png)

